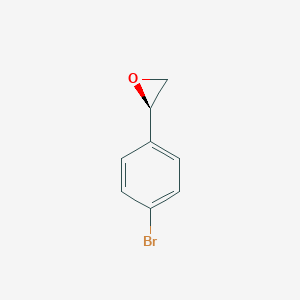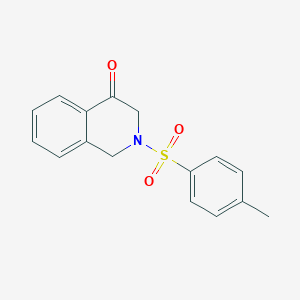
2-tosyl-2,3-dihydroisoquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tosyl-2,3-dihydroisoquinolin-4(1H)-one, commonly known as TDIQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. TDIQ is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one can be achieved through a multi-step reaction pathway involving several key reactions.
Starting Materials
2-methyl-1,2,3,4-tetrahydroisoquinoline, p-toluenesulfonyl chloride, sodium hydride, acetic anhydride, sodium acetate, ethanol
Reaction
Step 1: Protection of the amine group using p-toluenesulfonyl chloride and sodium hydride in ethanol to form 2-tosyl-2,3-dihydroisoquinoline., Step 2: Acetylation of the protected amine group using acetic anhydride and sodium acetate in acetic acid to form 2-acetoxy-2,3-dihydroisoquinoline-1-sulfonate., Step 3: Deprotection of the tosyl group using sodium hydroxide in water to form 2-acetoxy-2,3-dihydroisoquinoline-4(1H)-one., Step 4: Hydrolysis of the acetoxy group using sodium hydroxide in water to form 2-hydroxy-2,3-dihydroisoquinolin-4(1H)-one., Step 5: Cyclization of the hydroxy group using acetic anhydride and sulfuric acid to form 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one.
Aplicaciones Científicas De Investigación
TDIQ has been widely used in scientific research due to its potential applications in drug discovery and development. TDIQ and its derivatives have been shown to possess various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. TDIQ has also been used as a building block for the synthesis of other biologically active molecules, such as alkaloids and natural products.
Mecanismo De Acción
The mechanism of action of TDIQ is not fully understood, but it is believed to involve the inhibition of various enzymes, including cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. TDIQ has also been shown to inhibit the activity of certain kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
TDIQ has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. TDIQ has been shown to inhibit the production of various inflammatory mediators, such as prostaglandins and leukotrienes, and to suppress the activation of immune cells, such as macrophages and T cells. TDIQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TDIQ in lab experiments is its versatility. TDIQ can be synthesized using various methods, and its derivatives can be easily modified to enhance its pharmacological activities. However, one of the main limitations of using TDIQ in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on TDIQ. One area of research is the development of TDIQ derivatives with enhanced pharmacological activities. Another area of research is the elucidation of the mechanism of action of TDIQ and its derivatives. Additionally, the potential use of TDIQ and its derivatives in the treatment of various diseases, such as cancer and viral infections, should be further explored.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3-dihydroisoquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13-4-2-3-5-15(13)16(18)11-17/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYCNZJUBOWCEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tosyl-2,3-dihydroisoquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

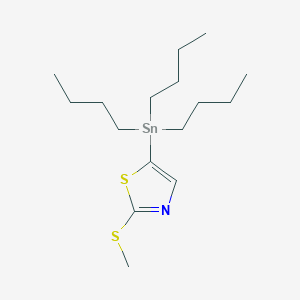
![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)
![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)
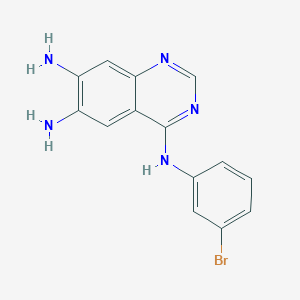
![[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B180051.png)
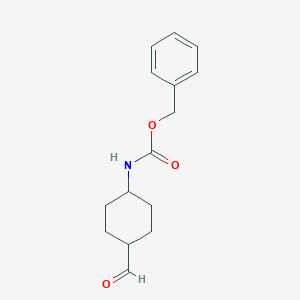
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)
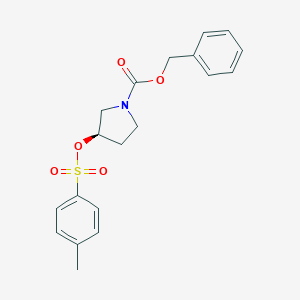
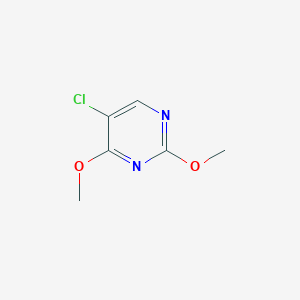
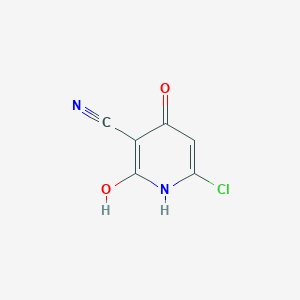
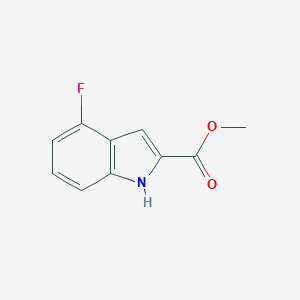
![3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B180066.png)
![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B180067.png)
